molecular formula C15H16N2O2S B14804130 2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide

2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide

Cat. No.: B14804130
M. Wt: 288.4 g/mol
InChI Key: MZYXGPPCXRISOI-MHWRWJLKSA-N
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Description

The compound 2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide is a hydrazone derivative featuring an acetohydrazide backbone substituted with a 4-methoxyphenyl group and a 3-methylthiophene-based hydrazone moiety. Its synthesis likely follows a condensation reaction between 2-(4-methoxyphenyl)acetohydrazide and 3-methylthiophene-2-carbaldehyde, a common strategy for hydrazone formation .

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H16N2O2S/c1-11-7-8-20-14(11)10-16-17-15(18)9-12-3-5-13(19-2)6-4-12/h3-8,10H,9H2,1-2H3,(H,17,18)/b16-10+

InChI Key

MZYXGPPCXRISOI-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CC2=CC=C(C=C2)OC

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-[(3-methyl-2-thienyl)methylene]acetohydrazide typically involves the condensation of 2-(4-methoxyphenyl)acetohydrazide with 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N’-[(3-methyl-2-thienyl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Sub

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related acetohydrazide derivatives:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Lipophilicity (Predicted) Reference
Target Compound C15H17N3O2S 4-Methoxyphenyl, 3-methylthienyl Not reported Moderate (due to thienyl and methoxy groups) -
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide C22H18BrN5OS2 Bromophenyl, triazole, thienyl Not reported High (bulky bromophenyl and triazole)
(E)-N′-(2-Nitrobenzylidene)-2-(4-methoxyphenyl)acetohydrazide C16H15N3O4 4-Methoxyphenyl, nitrobenzylidene Not reported Low (electron-withdrawing nitro group)
N′-((1H-Pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide C21H21N7OS Pyrrole, triazole, phenyl 207–210 Moderate (polar pyrrole and triazole)

Key Observations :

  • The target compound exhibits moderate lipophilicity due to its methoxyphenyl and methylthienyl groups, which balance aromaticity and slight polarity.
  • Electron-withdrawing groups (e.g., nitro in ) lower lipophilicity and may affect reactivity in biological systems.

Key Observations :

  • Anti-inflammatory activity: Bulky substituents (e.g., morpholinoethoxy in ) enhance kinase inhibition by improving target binding.
  • Anticancer activity : Benzothiazole-thio derivatives () show broad-spectrum cytotoxicity, likely due to DNA synthesis disruption.
  • The target compound's methylthienyl group may confer unique binding interactions in enzymatic assays, though direct evidence is lacking.

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